Superior Potency of Triacsin C Against Acyl-CoA Synthetase Compared to Triacsin A
Triacsin C demonstrates significantly greater inhibitory potency against acyl-CoA synthetase than its closest natural analog, Triacsin A. In enzymatic assays using rat liver enzyme, Triacsin C achieved 50% inhibition (IC50) at 8.7 μM, whereas Triacsin A required an IC50 of 18 μM. The difference is even more pronounced using the Pseudomonas aeruginosa enzyme, where Triacsin C (IC50 = 3.6 μM) is approximately 5-fold more potent than Triacsin A (IC50 = 17 μM) [1].
| Evidence Dimension | Inhibitory potency (IC50) against acyl-CoA synthetase |
|---|---|
| Target Compound Data | Triacsin C IC50 = 8.7 μM (rat liver); 3.6 μM (P. aeruginosa) |
| Comparator Or Baseline | Triacsin A IC50 = 18 μM (rat liver); 17 μM (P. aeruginosa) |
| Quantified Difference | Triacsin C is 2.1-fold (rat liver) to 4.7-fold (P. aeruginosa) more potent than Triacsin A |
| Conditions | In vitro enzyme inhibition assay; acyl-CoA synthetase from rat liver and Pseudomonas aeruginosa |
Why This Matters
This direct potency advantage allows for the use of lower Triacsin C concentrations to achieve equivalent or greater ACSL inhibition, minimizing potential off-target effects and conserving compound in long-term studies.
- [1] Tomoda H, Igarashi K, Omura S. Inhibition of acyl-CoA synthetase by triacsins. Biochim Biophys Acta. 1987;921(3):595-8. View Source
